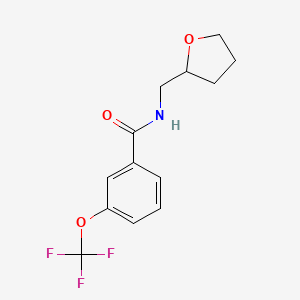
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide, also known as OTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific enzymes and pathways that are involved in various cellular processes. For example, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and chromatin remodeling. By inhibiting HDACs, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can alter the expression of genes that are involved in cancer progression and inflammation. Additionally, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells. By inhibiting PDEs, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can increase the levels of cyclic nucleotides, which can lead to various physiological effects, including vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, anti-inflammatory effects, and neuroprotective effects. In cancer cells, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to induce cell cycle arrest and apoptosis by altering the expression of genes that are involved in these processes. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the activity of specific enzymes that are involved in cancer progression, such as HDACs and PDEs. In inflammation, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to suppress the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Furthermore, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in lab experiments is its specificity towards specific enzymes and pathways, which can lead to more targeted and effective therapies. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have low toxicity and good pharmacokinetic properties, which can make it a promising candidate for drug development. However, one limitation of using N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, further studies are needed to fully understand the safety and efficacy of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in humans.
Zukünftige Richtungen
There are several future directions for research involving N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide. One area of interest is the development of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide-based therapies for cancer, inflammation, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide and its interaction with specific enzymes and pathways. Furthermore, the development of more efficient synthesis methods and formulations of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide involves a multi-step process that includes the reaction of 3-(trifluoromethoxy)benzoyl chloride with oxirane, followed by the addition of ammonia and subsequent reaction with 2-methylpropan-1-ol. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways that are involved in cancer progression. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to possess anti-inflammatory properties by suppressing the production of inflammatory cytokines and chemokines. Furthermore, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-4-1-3-9(7-10)12(18)17-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXFZAKHQOPLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-3-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)
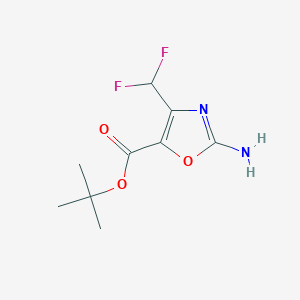
![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)
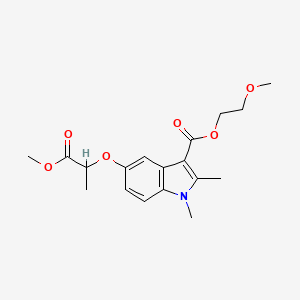
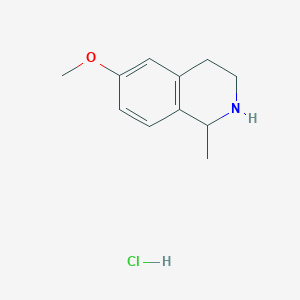
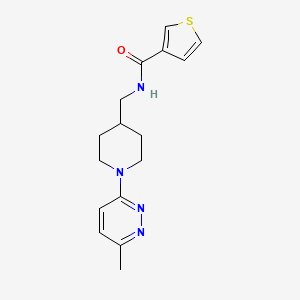
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)
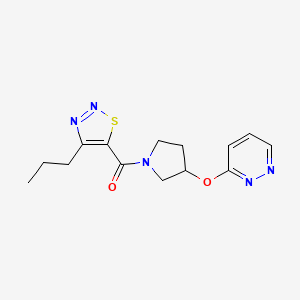

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)
![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)